molecular formula C7H8<br>C6H5CH3<br>C7H8 B1604629 Benzyl CAS No. 2154-56-5

Benzyl

Cat. No.: B1604629
CAS No.: 2154-56-5
M. Wt: 92.14 g/mol
InChI Key: YXFVVABEGXRONW-UHFFFAOYSA-N
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Description

Benzyl is an organic compound with the formula C₆H₅CH₂. It consists of a benzene ring attached to a methylene group. This compound compounds are widely used in organic chemistry due to their reactivity and versatility. The this compound group is often used as a protecting group for alcohols and amines in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl compounds can be synthesized through various methods. One common method is the reaction of this compound chloride with sodium or potassium cyanide to form this compound cyanide, which can then be hydrolyzed to benzylamine. Another method involves the reduction of this compound alcohol using hydrogen in the presence of a palladium catalyst.

Industrial Production Methods

Industrially, this compound compounds are often produced through the chlorination of toluene to form this compound chloride, which can then be further reacted to produce various this compound derivatives. This method is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl compounds undergo a variety of chemical reactions, including:

    Oxidation: this compound alcohol can be oxidized to benzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound cyanide can be reduced to benzylamine using hydrogen in the presence of a catalyst.

    Substitution: this compound chloride can undergo nucleophilic substitution reactions to form this compound ethers, this compound amines, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium or potassium cyanide, various nucleophiles.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine.

    Substitution: this compound ethers, this compound amines.

Scientific Research Applications

Benzyl compounds have numerous applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: this compound derivatives are used in the study of enzyme mechanisms and as probes for biological systems.

    Medicine: this compound alcohol is used as a preservative in injectable medications and as a local anesthetic.

    Industry: this compound compounds are used in the production of perfumes, flavorings, and as solvents in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl compounds varies depending on their specific use. For example, this compound alcohol acts as a local anesthetic by inhibiting the transmission of nerve impulses. In biological systems, this compound derivatives can interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Benzyl compounds are similar to other aromatic compounds such as phenyl and tolyl compounds. the presence of the methylene group in this compound compounds gives them unique reactivity and properties. For example, this compound alcohol is more reactive than phenol due to the presence of the methylene group, which can undergo oxidation and other reactions more readily.

Similar Compounds

    Phenyl (C₆H₅): Lacks the methylene group, making it less reactive in certain reactions.

    Tolyl (C₆H₄CH₃): Contains a methyl group instead of a methylene group, leading to different reactivity and properties.

Properties

IUPAC Name

toluene
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InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

YXFVVABEGXRONW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1
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Molecular Formula

C7H8, Array
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Related CAS

25013-04-1
Record name Benzene, methyl-, homopolymer
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DSSTOX Substance ID

DTXSID7021360, DTXSID00184990
Record name 1-Methylbenzene
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Molecular Weight

92.14 g/mol
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Physical Description

Toluene appears as a clear colorless liquid with a characteristic aromatic odor. Flash point 40 °F. Less dense than water (7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. May be toxic by inhalation, ingestion or skin contact. Used in aviation and automotive fuels, as a solvent, and to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Colorless liquid with a sweet, pungent, benzene-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pungent, benzene-like odor.
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Boiling Point

231.1 °F at 760 mmHg (NTP, 1992), 110.6 °C, 110.00 to 111.00 °C. @ 760.00 mm Hg, 111 °C, 232 °F
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Flash Point

40 °F (NTP, 1992), 4.4 °C, 4.0 °C (39.2 °F) - closed cup, 4.4 dec C (closed cup), 40 °F (4 °C) (Closed cup), 4 °C c.c., 40 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 526 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, acetone, glacial acetic acid, carbon disulfide, Soluble in ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid and carbon disulfide, 0.526 mg/mL at 25 °C, Solubility in water: none, (74 °F): 0.07%
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Density

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8623 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.87
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Vapor Density

3.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1, 3.14
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Vapor Pressure

10 mmHg at 43.5 °F ; 20 mmHg at 65.1 °F; 40 mmHg at 89.2 °F (NTP, 1992), 28.4 [mmHg], 28.4 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 21 mmHg
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Record name TOLUENE
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Mechanism of Action

The present study demonstrates reductions of dopamine (DA) turnover in various areas of the anterior nucleus caudate of rat by toluene at concentrations lower than the current OSHA threshold limit value (100 ppm). Thus, toluene at low concentrations may produce disturbances in dopaminergic mechanisms of the basal ganglia probably leading to functional changes in sensory-motor integration. The increases in DA turnover in the cholecystokinin (CCK)-DA terminals of the subcortical limbic system induced by high concentrations of toluene may be part of the neurochemical basis for its abuse as a euphoric agent in man., Exposure to toluene causes both reversible and irreversible changes in the central nervous system. The effects of toluene inhalation on some specific enzymes and glutamate and GABA receptor binding in defined parts of the rat brain were studied following several exposure schemes. The activities of the transmitter synthesizing enzymes glutamic acid decarboxylase (GAD), choline acetyltransferase (ChAT) and aromatic amino-acid decarboxylase (AAD) were used as markers for permanent loss of neuronal activity. Catecholaminergic neurons showed a 50% reduction in the brain stem after 4 weeks exposure to 250 and 1000 ppm toluene. Following 500 ppm of toluene, 16 hr/day for 3 months, a general increase in the activities was seen. This is most probably due to a reduction in total protein content, to which the activities were related. The neurotransmitters glutamate and GABA had their specific receptor binding increased in most of the brain areas studied, but decreased in some areas. The glial enzyme, glutamine synthetase, has its activity increased in the cerebellar hemisphere following 4 weeks exposure to 1000 ppm. This suggests that glial cells in the area may have proliferated, a frequent phenomenon following CNS damage., The effect on energetic metabolism of rat liver mitochondria (RLM) of styrene and other aliphatic benzene derivatives, i.e. toluene, ethylbenzene, alpha-methylstyrene and butylbenzene, is studied. It is shown that these compounds uncouple oxidative phosphorylation and this effect is connected with the stimulation of passive entry of protons into mitochondria. The relationship between hydrophobicity of these compounds and their biological activity and mechanism of uncoupling effect are discussed.
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Impurities

... Commercial grades /of toluene/ usually contain small amounts of benzene as an impurity., Technical grades (90-120 °C boiling range) are less pure and may contain up to 25% benzene as well as other hydrocarbons., Commercial grades /of toluene/ can ... contain polynuclear aromatic hydrocarbons (PAHs), including pyrene, fluoranthrene, and benzo[ghi]perylene.
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Color/Form

Colorless liquid

CAS No.

108-88-3, 3101-08-4
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Melting Point

-139 °F (NTP, 1992), -94.9 °C, -95 °C, -139 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl
Reactant of Route 2
Benzyl
Reactant of Route 3
Benzyl
Reactant of Route 4
Benzyl
Reactant of Route 5
Benzyl
Reactant of Route 6
Reactant of Route 6
Benzyl

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